3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride
Description
3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride is a pyrrolidine derivative featuring a benzyl group substituted with a para-trifluoromethoxy (–OCF₃) moiety. The compound is classified as a building block in medicinal chemistry, with applications in drug discovery and development . Its molecular formula is C₁₂H₁₃ClF₃NO, and it is cataloged under the reference code EN300-28263406 . The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable scaffold for targeting central nervous system (CNS) receptors or enzymes .
Properties
Molecular Formula |
C12H15ClF3NO |
|---|---|
Molecular Weight |
281.70 g/mol |
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-11-3-1-9(2-4-11)7-10-5-6-16-8-10;/h1-4,10,16H,5-8H2;1H |
InChI Key |
LBVNMYIIOCWTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)OC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: The starting material, 4-(trifluoromethoxy)benzaldehyde, undergoes a reaction with a suitable nucleophile to form the corresponding alcohol.
Formation of the Pyrrolidine Ring: The intermediate is then reacted with pyrrolidine under appropriate conditions to form the desired pyrrolidine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Substitution Reactions
The pyrrolidine nitrogen in the hydrochloride salt is protonated, but deprotonation could enable nucleophilic substitution. Analogous compounds like 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine undergo substitution reactions, replacing halide groups with other nucleophiles.
| Reaction Type | Mechanism | Conditions | Products |
|---|---|---|---|
| Nucleophilic substitution | Replacement of halide (if present) by nucleophiles | Base (e.g., NaOH, K₂CO₃), solvent (ethanol, acetonitrile) | Substituted pyrrolidine derivatives |
Oxidation/Reduction
The pyrrolidine ring may undergo oxidation to form pyrrolidinium ions or other oxidized intermediates. For example, 2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine can be oxidized using strong oxidizing agents like KMnO₄.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Acidic/basic conditions | Pyrrolidinium salt or oxidized derivatives |
Coupling Reactions
Trifluoromethoxy-substituted phenyl groups may participate in cross-coupling reactions (e.g., Suzuki-Miyaura). For instance, 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine engages in coupling reactions using palladium catalysts.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Suzuki coupling | Palladium catalyst, boronic acid, base | Solvent (e.g., THF), heat | Biaryl compounds |
Hydrolysis
The trifluoromethoxy group is typically stable under mild conditions but may hydrolyze under extreme alkalinity or acidity. Analogous fluorinated compounds resist hydrolysis due to the strong C-F bond .
Salt Formation
The hydrochloride salt indicates the compound’s ability to form ionic bonds with acids. This property is critical for solubility and stability in aqueous systems .
Scientific Research Applications
Based on the search results, here's a detailed overview of the applications of 3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride:
This compound is a chemical compound with potential applications across various scientific disciplines. Its molecular formula is C12H15ClF3NO, and it has a molecular weight of 281.70 .
Scientific Research Applications
This compound is used in scientific fields like chemistry, biology, and medicine. It can serve as a building block for creating more complex molecules, acts as a probe in drug discovery, and is investigated for potential therapeutic effects.
Chemical Reactions
This compound may undergo different types of chemical reactions, including:
- Substitution Reactions : Functional groups are replaced.
- Oxidation and Reduction Reactions : The oxidation state of specific atoms is altered.
- Ring-Opening Reactions : The pyrrolidine ring is broken.
Common reagents used in reactions involving this compound may include hydrogen chloride (HCl), fluorinating agents, and base catalysts.
Pharmacological Effects
Pyrrolidine derivatives exhibit a range of pharmacological activities:
- Antimicrobial Activity : Derivatives have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antiviral Activity : Pyrrolidine derivatives have been investigated for their antiviral properties, particularly against the hepatitis C virus (HCV).
- Anticonvulsant and Analgesic Effects : Related pyrrolidine compounds suggest potential applications in treating epilepsy and neuropathic pain.
Data Tables
| Activity Type | Target Pathogen/Condition | MIC/EC50 Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 2 μg/ml |
| Antiviral | Hepatitis C Virus | 0.028 nM |
| Anticonvulsant | Seizure Models | Protective at 100 mg/kg |
Case Studies
- Antimicrobial Study : Compounds with the trifluoromethoxy substitution exhibited enhanced antibacterial activity compared to non-fluorinated analogs. Specifically, the MIC against S. aureus was reported at 2 μg/ml.
- Antiviral Research : In vitro studies on pyrrolidine derivatives indicated potent inhibition of HCV replication, with some compounds achieving EC50 values as low as 0.007 nM against genotype 1b strains.
- Neuropharmacological Evaluation : Several pyrrolidine derivatives demonstrated significant protection against induced seizures in animal models. One derivative provided complete protection in models of generalized tonic-clonic seizures.
Other Pyrrolidine Derivatives
Other related compounds and their applications include:
- 2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride : It is used as a building block in organic synthesis. The trifluoromethoxy group enhances lipophilicity, facilitating its ability to penetrate biological membranes effectively.
- 4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid : This compound has a molecular weight of 309.71 g/mol .
- 3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride : The trifluoromethoxy group enhances the pharmacological properties of compounds, contributing to their efficacy and selectivity in biological systems.
- 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid: Studies have shown that derivatives of this compound can inhibit tumor growth in specific cancer cell lines and also exhibit neuroprotective properties.
Mechanism of Action
The mechanism of action of 3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Trifluoromethoxy vs. Trifluoromethyl Substitutents
- 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride (C₁₁H₁₃ClF₃NO, MW 267.68) Substituent: Trifluoromethyl (–CF₃) attached via an ether linkage. Properties: White crystalline solid, irritant, stored at room temperature .
2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (C₁₁H₁₃ClF₃N, MW 251.68)
Trifluoromethoxy vs. Methoxy Substitutents
- 3-(4-Methoxyphenyl)-3-methylpyrrolidine Hydrochloride (C₁₂H₁₈ClNO, MW 229.24 + 36.46) Substituent: Methoxy (–OCH₃) group. Properties: Lower molecular weight (265.7 g/mol) and reduced electronegativity compared to –OCF₃ . Applications: Explored in serotonin receptor modulation, where electronic effects are less critical than steric factors .
Positional Isomerism and Substitution Patterns
- 2-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride (C₁₁H₁₃ClF₃NO, MW 267.68) Substituent: –OCF₃ attached at the 2-position of pyrrolidine. Key Difference: Altered spatial orientation affects binding affinity to targets like dopamine transporters .
3-[3-Methoxy-5-(trifluoromethyl)phenyl]pyrrolidine Hydrochloride
Modifications on the Pyrrolidine Core
- 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine Hydrochloride (C₁₂H₁₄ClF₃N, MW 265.7) Substituent: Methyl group at the 3-position of pyrrolidine. Applications: Utilized in studies requiring rigidified analogs to probe active site steric limits .
1-Methylindazole-3-carboxylic acid (C₁₁H₁₀FN, MW 175.2)
Comparative Data Table
Biological Activity
3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the lipophilicity and bioactivity of the compound, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14F3NO
- Molecular Weight : 245.24 g/mol
- CAS Number : 1158764-85-2
Research indicates that compounds with similar structures often exhibit diverse biological activities. The presence of the trifluoromethoxy group is known to affect the pharmacokinetics and pharmacodynamics of various drugs. For instance, it has been shown to enhance the potency of compounds against specific biological targets, such as enzymes involved in neurotransmission and cancer cell proliferation.
Table 1: Comparison of Biological Activities of Related Compounds
Antiproliferative Effects
Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For example, similar compounds have shown significant inhibition of cell growth in breast, colon, and lung cancer models through mechanisms that do not involve traditional pathways like dihydrofolate reductase inhibition but rather through alternative cellular signaling pathways .
Antibacterial Activity
Research has indicated that derivatives of pyrrolidine exhibit antibacterial properties. For instance, certain trifluoromethyl derivatives have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this class of compounds in treating resistant bacterial infections .
Anticonvulsant Properties
Recent studies have suggested that pyrrolidine derivatives may also possess anticonvulsant properties. A related compound demonstrated effectiveness in various animal models for seizure activity, indicating a potential therapeutic application for epilepsy treatment .
Case Studies
-
Antiproliferative Activity Study :
- A study evaluated the antiproliferative effects of a series of pyrrolidine derivatives, including those with trifluoromethoxy substitutions. The results indicated that these compounds significantly inhibited the proliferation of cancer cells, with some derivatives showing IC50 values in low micromolar ranges against breast and colon cancer cell lines .
- Antibacterial Efficacy :
-
Anticonvulsant Screening :
- Research focused on evaluating a new series of pyrrolidine derivatives for anticonvulsant activity demonstrated promising results in rodent models. The study found that certain compounds not only prevented seizures but also exhibited minimal side effects on motor coordination, suggesting a favorable therapeutic window .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride, and how can purity be ensured?
- Methodology : The compound is synthesized via nucleophilic substitution and reductive amination. For example, analogous pyrrolidine derivatives are prepared by reacting a trifluoromethoxy-substituted benzyl halide with a pyrrolidine precursor in dichloromethane under basic conditions (e.g., NaOH) . Purification involves column chromatography and recrystallization to achieve >95% purity. LC-MS and NMR are critical for verifying structural integrity and detecting residual solvents .
Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify proton environments and confirm substitution patterns (e.g., trifluoromethoxy group at ~75 ppm for F coupling) .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) monitors purity. Retention time and UV absorption (λ ~254 nm) are calibrated against standards .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- Waste Disposal : Neutralize acidic byproducts before disposal; hazardous waste must be managed by certified facilities .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, particularly in scaling reactions?
- Strategies :
- Catalysis : Palladium catalysts (e.g., Pd/C) improve reductive amination efficiency .
- Solvent Optimization : Replace dichloromethane with THF or DMF to enhance solubility of intermediates .
- Process Monitoring : In-line FTIR tracks reaction progress, reducing side-product formation .
Q. How do structural analogs of this compound compare in receptor-binding assays?
- Case Study : Analogous compounds like 3-Phenoxypyrrolidine hydrochloride (similarity score: 0.61) show reduced affinity for serotonin receptors compared to the target compound, highlighting the importance of the trifluoromethoxy group in hydrophobic interactions .
- SAR Insights : Substitution at the phenyl ring (e.g., chloro vs. trifluoromethoxy) alters logP values and CNS permeability (Table 1) .
Table 1 : Structure-Activity Relationship (SAR) of Selected Analogs
| Compound | logP | IC (nM, 5-HT) |
|---|---|---|
| Target Compound | 2.8 | 12 ± 1.5 |
| 3-Phenoxypyrrolidine HCl | 1.9 | 85 ± 4.2 |
| 3-(4-Fluorophenoxy)pyrrolidine HCl | 2.1 | 45 ± 3.8 |
Q. What strategies mitigate degradation during long-term storage?
- Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolysis of the trifluoromethoxy group under acidic conditions.
- Formulation : Lyophilization with mannitol (1:1 w/w) extends shelf life to >24 months at -20°C .
Q. How can enantiomeric purity be validated for stereoisomers of this compound?
- Chiral Analysis : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) to resolve enantiomers. Optical rotation ([α]) should align with literature values for the (S)-isomer (e.g., +15.2° at 589 nm) .
Q. What in vitro models are appropriate for evaluating neuropharmacological activity?
- Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
